

An In-depth Technical Guide to the Thermochemical Properties of Chloroboranes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroborane

Cat. No.: B076620

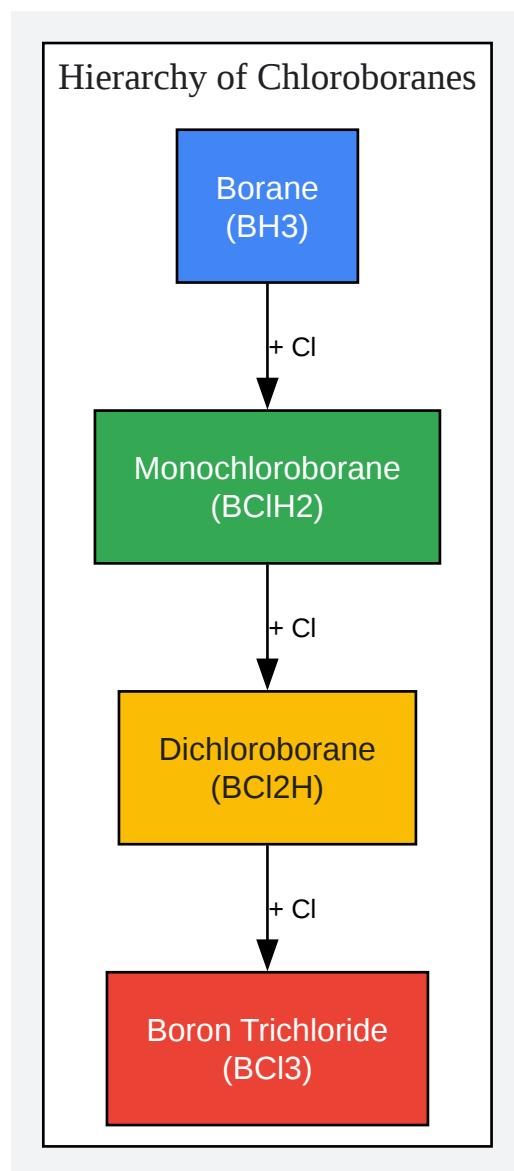
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermochemical properties of **chloroboranes**, with a primary focus on boron trichloride (BCl_3) and its related species. The document details key quantitative data, outlines the experimental and computational methodologies used for their determination, and presents logical and experimental workflows through standardized diagrams.

Core Thermochemical Properties

The thermochemical data of **chloroboranes** are fundamental to understanding their reactivity, stability, and potential applications in chemical synthesis and materials science. A summary of key properties for boron trichloride (BCl_3), the most extensively studied **chloroborane**, is presented below.


Table 1: Thermochemical Properties of Boron Trichloride (BCl_3) at 298.15 K

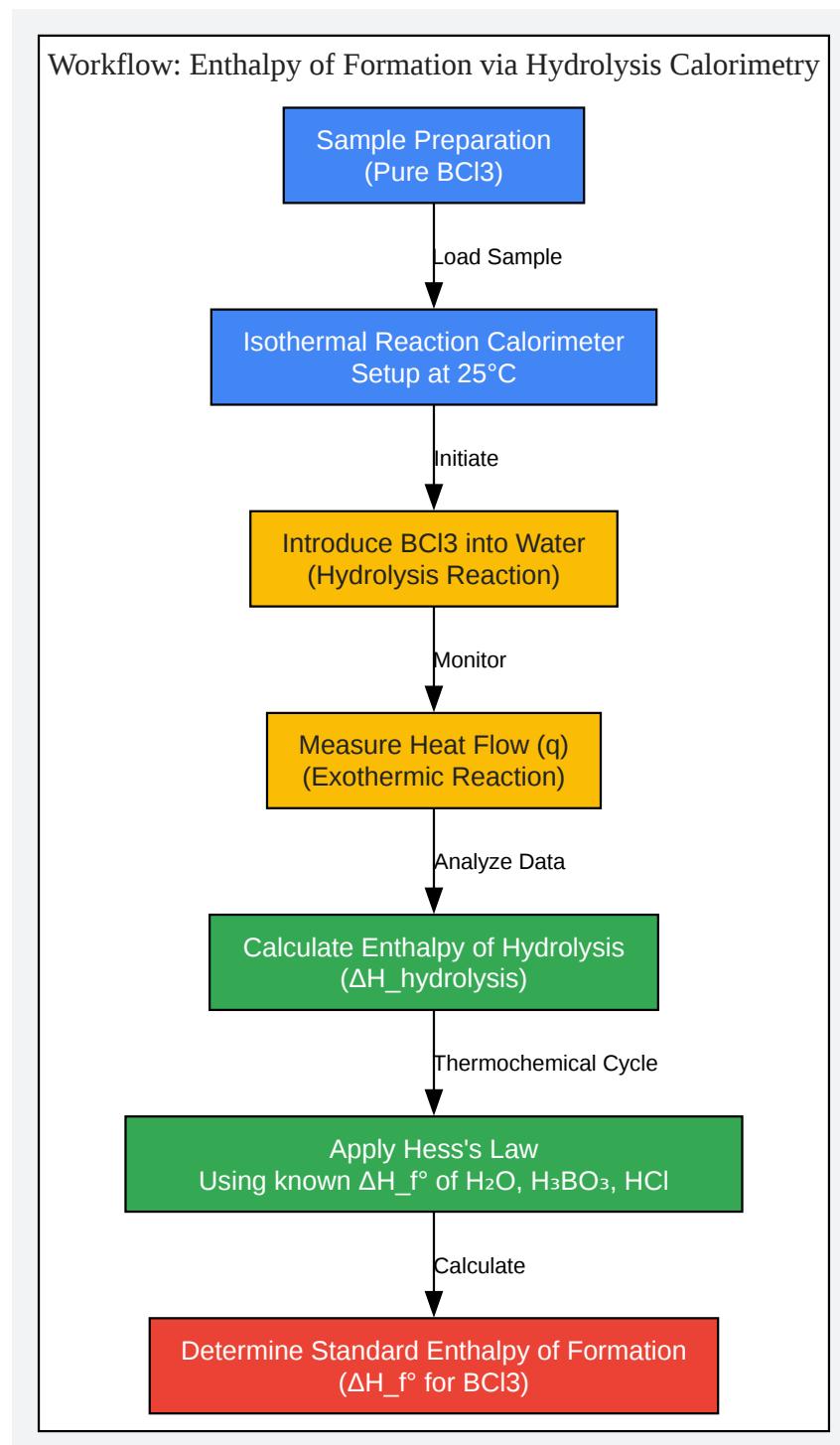
Property	Value (Gas Phase)	Units	Reference(s)
Standard Enthalpy of Formation (ΔH_f°)	-403.8 to -402.0	kJ/mol	[1]
-97.51 \pm 0.32	kcal/mol	[2]	
-427	kJ/mol	[1][3]	
Standard Gibbs Free Energy of Formation (ΔG_f°)	-388.7	kJ/mol	[1][4]
-387.2	kJ/mol	[3]	
Standard Molar Entropy (S°)	290.17	J/K·mol	[1]
206	J/K·mol	[3]	
Molar Heat Capacity (C_p)	62.39	J/K·mol	
107	J/mol·K	[3]	
Average B-Cl Bond Energy	105.2	kcal/mol	[2]

Table 2: Homolytic B-Cl Bond Dissociation Energies (BDEs) at 298 K

Molecule	BDE (kJ/mol)	Computational Method	Reference
$(\text{BH}_2)_2\text{BCl}$	388.5	W1w	[5][6]
$(\text{CH}_3)\text{HBCl}$	525.1	W1w	[5][6]
BCl_3	~444	[3]	

The BDE for a range of 25 **chloroborane**-type molecules can vary by as much as 136.5 kJ/mol, indicating a significant influence of substituents on the strength of the B-Cl bond.[5][6]

[Click to download full resolution via product page](#)

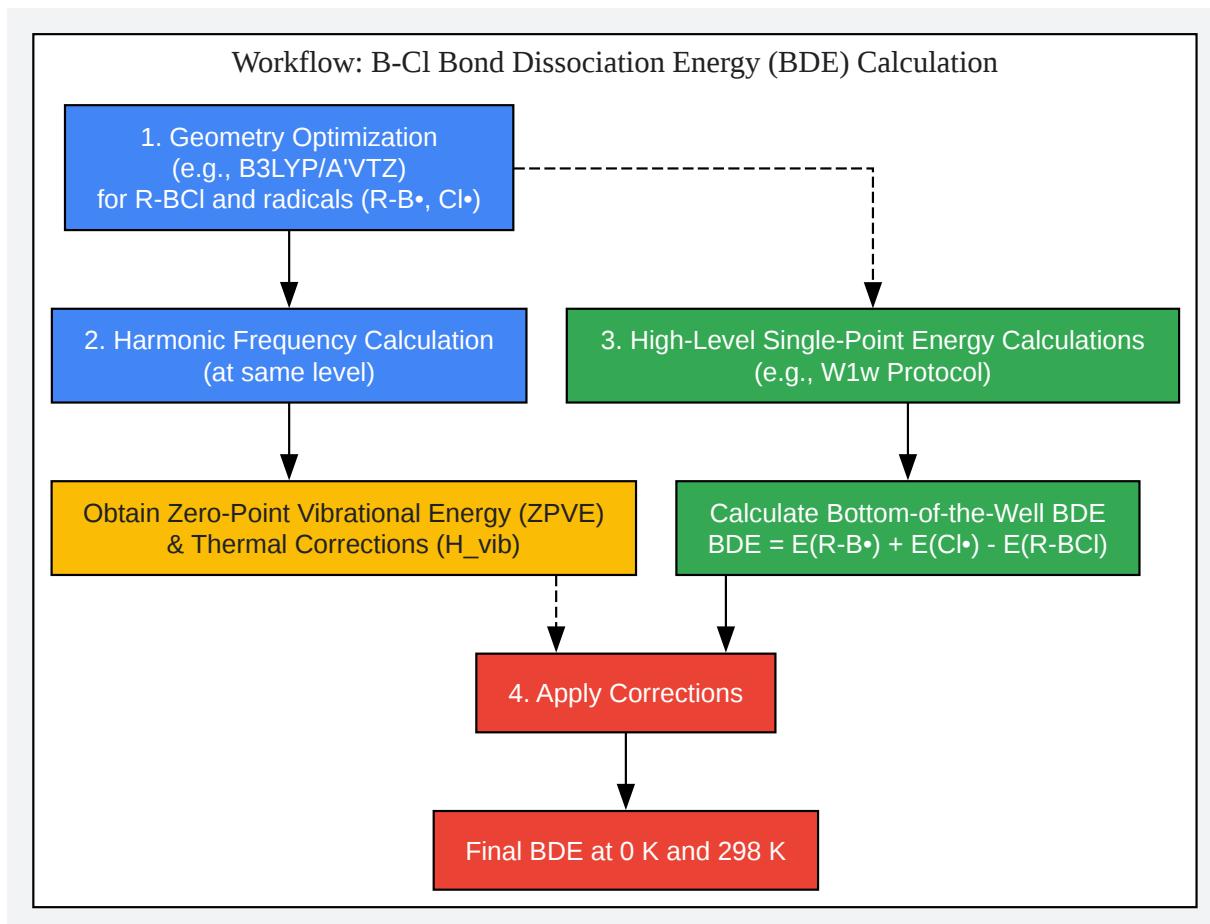

Caption: A diagram illustrating the successive chlorination of borane.

Methodologies for Determining Thermochemical Properties

The thermochemical data for **chloroboranes** are derived from both experimental measurements and high-level computational studies. Computational methods have become particularly crucial for species where experimental data is scarce or associated with large uncertainties.[7][8]

Reaction Calorimetry Reaction calorimetry is a primary experimental technique for determining the enthalpy of formation of **chloroboranes**. The process involves measuring the heat evolved or absorbed during a chemical reaction involving the compound of interest.

- **Hydrolysis Method:** The heat of hydrolysis of liquid or gaseous BCl_3 is measured at a constant temperature (e.g., 25°C).^[2] The reaction $\text{BCl}_3(\text{g}) + 3\text{H}_2\text{O}(\text{l}) \rightarrow \text{H}_3\text{BO}_3(\text{aq}) + 3\text{HCl}(\text{aq})$ is highly exothermic. By knowing the standard enthalpies of formation of water, boric acid, and hydrochloric acid, the enthalpy of formation of BCl_3 can be calculated using Hess's Law. Skinner and Smith determined the heat of hydrolysis for liquid BCl_3 to be -69.2 kcal/mole, which yields a heat of formation of -102.2 kcal/mole.^[2]
- **Direct Combination/Chlorination:** This method involves measuring the heat of reaction for the direct combination of amorphous boron with gaseous chlorine in a calorimeter to form BCl_3 .^[2] Another approach is the gas-phase chlorination of diborane (B_2H_6) to yield BCl_3 and HCl , from which the heat of formation of BCl_3 can be derived.^[2]
- **Fluorine Bomb Calorimetry:** While more commonly used for borides and other boron compounds, fluorine bomb calorimetry can be employed to determine heats of formation by combusting the substance in fluorine at high pressure.^[9] This technique provides highly accurate data for reference compounds like BF_3 , which can be used in thermochemical cycles.^[9]


[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining ΔH_f° using calorimetry.

High-level quantum chemical methods are essential for obtaining accurate thermochemical data, especially for bond dissociation energies (BDEs), where experimental values are often

unavailable. These methods provide benchmark-quality results that can rival or even exceed the accuracy of experimental measurements.[8][10]

- W1w Thermochemical Protocol: This is a benchmark-quality composite method used to obtain highly accurate gas-phase B-Cl BDEs.[5] The procedure involves calculations to approximate the relativistic complete basis set (CBS) limit at the CCSD(T) level of theory. It includes corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain BDEs at 0 K and 298 K.
- Density Functional Theory (DFT): While less accurate than composite methods like W1w, DFT procedures are computationally more economical and can be applied to larger molecules.[5][6] Studies have assessed various functionals, finding that methods like ω B97/A'VQZ and M06/A'VTZ provide reliable B-Cl BDE computations with a mean absolute deviation (MAD) of around 3.0 kJ/mol compared to W1w benchmarks.[5][6]
- G-n Theories (G2, G3, G4): These are well-established composite methods that calculate the total energy of a molecule by adding a series of corrections to a baseline calculation.[10] They are designed to reproduce experimental thermochemical data with high accuracy and have been used to calculate heats of formation for a wide range of boron compounds, including boronic acids.[11]

[Click to download full resolution via product page](#)

Caption: Computational workflow for calculating B-Cl BDE via W1w.

Key Thermochemical Relationships and Applications

- Gibbs Free Energy and Spontaneity: The standard Gibbs free energy of formation (ΔG°_f) indicates the spontaneity of a compound's formation from its constituent elements in their standard states.^{[4][12]} For BCl_3 , the large negative value (-388.7 kJ/mol) signifies that its formation is a thermodynamically favorable process.^{[1][4]} ΔG°_f is calculated using the equation $\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$.^{[13][14]}

- Bond Dissociation Energy and Reactivity: The B-Cl BDE is a direct measure of the bond's strength and is critical for understanding reaction mechanisms. For example, the relatively high B-Cl bond energy suggests that significant energy input is required for homolytic cleavage. This property is vital in processes like the chemical vapor deposition of boron and the etching of semiconductors, where BCl_3 is a common precursor.
- Hydrolysis: BCl_3 fumes in moist air due to a rapid and highly exothermic hydrolysis reaction, producing boric acid and hydrochloric acid.^[3] This reactivity is a direct consequence of the thermochemical favorability of the products.

In summary, the thermochemical properties of **chloroboranes** are well-characterized for key species like BCl_3 through a combination of rigorous experimental and computational techniques. This data is indispensable for the safe handling, process optimization, and development of new synthetic applications for this versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencemadness.org [sciencemadness.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. webqc.org [webqc.org]
- 4. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 5. Homolytic B-Cl bond dissociation energies of chloroborane-type molecules | Mongolian Journal of Chemistry [mongoliajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical ... - Dalton

Transactions (RSC Publishing) DOI:10.1039/D2DT02659G [pubs.rsc.org]

- 9. [apps.dtic.mil](#) [apps.dtic.mil]
- 10. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Heats of Formation for the Boronic Acids R-B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 13. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [chemguide.co.uk](#) [chemguide.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Chloroboranes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076620#thermochemical-properties-of-chloroboranes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com